molecular formula C20H18N2O5 B2980996 1-(5-phenylpyrimidin-2-yl)-N-propylpiperidine-3-carboxamide CAS No. 1358256-07-1

1-(5-phenylpyrimidin-2-yl)-N-propylpiperidine-3-carboxamide

Cat. No. B2980996
CAS RN: 1358256-07-1
M. Wt: 366.373
InChI Key: MMHLICMVAQHYPU-UHFFFAOYSA-N
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Description

Pyrimidine is a basic structure that is found in many important molecules, including the nucleotides uracil, thymine, and cytosine which are components of DNA and RNA . Pyrimidine derivatives have been known to exhibit a wide range of biological activities and are used in the development of various drugs .


Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through several methods. One common method involves the reaction of α-methyl or α-methylene ketones with formamide in the presence of palladium (II) acetate . Another method involves the reaction of (hetero)aroyl chlorides with (trimethylsilyl)-acetylene in the presence of triethylamine, THF, and methyl cyanide under Sonogashira coupling conditions .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can vary greatly depending on the substituents attached to the pyrimidine ring. The pyrimidine ring itself is a six-membered ring with two nitrogen atoms and four carbon atoms .


Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions, including reactions with alkynes, (trimethylsilyl) acetylene, and α-methyl or α-methylene ketones .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary greatly depending on their structure. For example, the melting point, boiling point, and solubility can all be influenced by the substituents attached to the pyrimidine ring .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

Quinoline derivatives are a cornerstone in medicinal chemistry, serving as a scaffold for drug discovery . The compound’s structure allows for versatile modifications, making it a valuable precursor in the synthesis of various pharmacologically active agents. Its analogues have been explored for their potential in treating conditions such as cancer, microbial infections, and neurological disorders.

Synthesis of Heterocyclic Compounds

The quinoline core is integral to synthesizing a wide array of heterocyclic compounds, which are crucial in developing new pharmaceuticals . Researchers utilize the compound for synthesizing related four-membered to seven-membered heterocycles, many of which exhibit unique biological activities.

Antitumor Applications

Pyrazolo[1,5-a]pyrimidine derivatives, which can be synthesized from quinoline analogues, have shown promise as antitumor scaffolds . These compounds have been the focus of recent studies due to their significant photophysical properties and potential as anticancer agents.

Enzymatic Inhibitory Activity

Compounds derived from quinoline have been investigated for their enzymatic inhibitory activity, which is a critical aspect of drug development . By inhibiting specific enzymes, these derivatives can be used to treat various diseases by interfering with the disease’s biochemical pathways.

Material Science

The photophysical properties of quinoline derivatives have attracted attention in material science. These properties can be harnessed in the development of new materials with potential applications in electronics and photonics .

Neuroprotective Properties

Some quinoline derivatives have been studied for their neuroprotective properties, particularly in the context of neurodegenerative diseases like Parkinson’s disease . They may offer a therapeutic approach by protecting neuronal cells from damage or degeneration.

Mechanism of Action

The mechanism of action of pyrimidine derivatives can vary depending on their structure and the target they interact with. Some pyrimidine derivatives have been found to inhibit dihydrofolate reductase (DHFR), a key enzyme involved in DNA synthesis and cell growth .

Safety and Hazards

The safety and hazards associated with pyrimidine derivatives can vary depending on their structure. Some pyrimidine derivatives may be harmful if swallowed, inhaled, or come into contact with the skin. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The future research directions in the field of pyrimidine derivatives are vast. They are being extensively studied for their potential therapeutic applications in various diseases, including cancer, viral infections, and more .

properties

IUPAC Name

methyl 4-[2-(3-methoxyanilino)-2-oxoethoxy]quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c1-25-14-7-5-6-13(10-14)21-19(23)12-27-18-11-17(20(24)26-2)22-16-9-4-3-8-15(16)18/h3-11H,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMHLICMVAQHYPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)COC2=CC(=NC3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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